Structural Elucidation and NMR Chemical Shift Analysis of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid
Structural Elucidation and NMR Chemical Shift Analysis of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid
Executive Summary
In modern medicinal chemistry, 2-chloropyrimidin-4-amine derivatives serve as critical electrophilic intermediates, particularly in the synthesis of kinase inhibitors via SNAr cross-coupling[1]. The structural verification of these intermediates is paramount to ensuring downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to the predictive assignment, mechanistic causality, and experimental validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid .
By synthesizing empirical data from structural analogs with advanced spectroscopic principles, this guide establishes a self-validating protocol for researchers and application scientists to accurately resolve and assign the NMR spectra of this specific molecular entity.
Structural Dynamics & Mechanistic NMR Principles
To accurately interpret the NMR spectra of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid, one must first understand the electronic and stereochemical forces governing the molecule. The pyrimidine ring is highly electron-withdrawing, which profoundly impacts the shielding of its constituent atoms.
Resonance-Induced Shielding at C5
A hallmark of 4-aminopyrimidines is the extreme shielding of the pyrimidine C5 position. The nitrogen lone pair of the N -methylglycine moiety at the C4 position undergoes strong mesomeric delocalization (+M effect) into the pyrimidine π -system. This delocalization disproportionately increases the electron density at the ortho (C5) and para (C2) positions. However, because C2 is substituted with an electronegative chlorine atom (-I effect), the C5 carbon becomes the most shielded nucleus in the aromatic ring system, typically resonating unusually far upfield around 98–105 ppm[2].
Hindered Internal Rotation (Rotamerism)
A critical phenomenon observed in N,N -disubstituted pyrimidin-4-amines is restricted internal rotation around the exocyclic C4–N bond. The resonance delocalization described above imparts significant partial double-bond character to the C4–N bond. Consequently, the rotational barrier ( ΔG‡ ) is elevated, often leading to the presence of distinct rotamers (conformational isomers) on the NMR timescale at ambient temperature (298 K)[3].
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Diagnostic Impact: During standard 1D 1 H NMR acquisition, the N -CH 3 and N -CH 2 signals may appear broadened or split into two distinct sets of unequal intensity (major/minor rotamers). This is not an indicator of impurity, but rather a fundamental stereoelectronic property of the molecule that must be resolved via Variable Temperature (VT) NMR.
Predictive Chemical Shift Assignments
Due to the specific substitution pattern of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid, we can establish highly accurate predictive assignments based on empirical increment rules and structural analogs (such as 2-chloro- N -methylpyrimidin-4-amine)[4]. The data below represents the time-averaged (or major rotamer) signals expected in DMSO- d6 at 298 K.
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | Mechanistic Rationale |
| ~12.50 | Broad Singlet (br s) | 1H | - | -COOH | Highly deshielded acidic proton; broad due to solvent exchange. |
| ~8.10 | Doublet (d) | 1H | 6.0 | Pyrimidine C6-H | Deshielded by adjacent ring nitrogen (N1) and overall electron-deficient ring. |
| ~6.65 | Doublet (d) | 1H | 6.0 | Pyrimidine C5-H | Strongly shielded by the +M resonance effect of the C4-amino group. |
| ~4.25 | Singlet (s) | 2H | - | N -CH 2 -COOH | Deshielded by both the adjacent tertiary amine and the carboxylic acid. |
| ~3.15 | Singlet (s) | 3H | - | N -CH 3 | Deshielded by the adjacent tertiary amine attached to an aromatic system. |
*Note: May appear as broadened singlets or split into two distinct singlets if rotamers are in the slow-exchange regime at 298 K.
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Rationale |
| ~171.0 | Quaternary (C=O) | Carboxylic Acid | Standard carbonyl region for aliphatic carboxylic acids. |
| ~163.5 | Quaternary (Ar-C) | Pyrimidine C4 | Highly deshielded due to direct attachment to the electronegative exocyclic nitrogen. |
| ~159.0 | Quaternary (Ar-C) | Pyrimidine C2 | Deshielded by two adjacent ring nitrogens and the attached chlorine atom. |
| ~157.5 | Tertiary (Ar-CH) | Pyrimidine C6 | Deshielded by the adjacent ring nitrogen (N1). |
| ~104.5 | Tertiary (Ar-CH) | Pyrimidine C5 | Highly shielded due to resonance (+M) from the C4-amino group. |
| ~51.0 | Secondary (CH 2 ) | N -CH 2 -COOH | Aliphatic carbon shifted downfield by adjacent N and C=O groups. |
| ~36.5 | Primary (CH 3 ) | N -CH 3 | Standard N -methyl resonance region. |
Standardized Experimental Protocol for NMR Validation
To ensure scientific integrity and eliminate assignment ambiguity (particularly regarding rotameric line broadening), the following self-validating experimental workflow must be executed.
Step 1: Sample Preparation
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Weigh 15–20 mg of the highly pure compound (>95% via LC-MS).
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Dissolve completely in 0.6 mL of anhydrous DMSO- d6 . DMSO is preferred over CDCl 3 to ensure full solubility of the carboxylic acid moiety and to stabilize the hydrogen-bonding network.
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Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.
Step 2: 1D Acquisition & Variable Temperature (VT) Resolution
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Standard 1D: Acquire standard 1 H (16 scans) and 13 C CPD (1024 scans) spectra at 298 K.
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Rotamer Check: Inspect the N -CH 3 (~3.15 ppm) and N -CH 2 (~4.25 ppm) signals. If severe broadening or peak duplication is observed, proceed to VT-NMR.
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VT-NMR: Heat the probe to 353 K (80 °C) and allow 10 minutes for thermal equilibration. Re-acquire the 1 H spectrum. The thermal energy will overcome the C4–N rotational barrier, pushing the system into the fast-exchange regime and coalescing the broadened signals into sharp, time-averaged singlets.
Step 3: 2D NMR Structural Connectivity (Self-Validation)
To definitively prove the molecular architecture, utilize 2D NMR to map the connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the C5-H (~6.65 ppm) to the C5 carbon (~104.5 ppm), and the C6-H (~8.10 ppm) to the C6 carbon (~157.5 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Run to map 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings.
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Critical Validation: The N -CH 3 protons and N -CH 2 protons must both show a strong 3J correlation to the Pyrimidine C4 carbon (~163.5 ppm), proving they are attached to the same nitrogen.
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Visualizations
Self-validating experimental NMR workflow for rotamer resolution.
Key HMBC correlations proving the connectivity of the exocyclic amine.
References
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Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes Source: Journal of Physical Chemistry A (ACS Publications) URL:[Link]
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Proton and Carbon-13 Nuclear Magnetic Resonance Studies of Substituted Pyrimidines. Part 3. Hindered Internal Rotation in Some 4-(N,N-dimethylamino)pyrimidines Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
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Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. Part 3. Hindered internal rotation in some 4-(NN-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
